molecular formula C20H15ClFNO3S B6035195 ethyl (5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

ethyl (5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate

Cat. No.: B6035195
M. Wt: 403.9 g/mol
InChI Key: SFDNIICKFFEFNY-GJXXPDGXSA-N
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Description

Ethyl (5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, a benzylidene group, and various functional groups such as chloro, fluoro, and phenylamino

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is the condensation of 2-chloro-6-fluorobenzaldehyde with ethyl 2-aminothiophene-3-carboxylate under basic conditions to form the intermediate. This intermediate is then subjected to further reactions, including cyclization and oxidation, to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Ethyl (5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and biological pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of ethyl (5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-6-fluorobenzylidene derivatives: These compounds share the benzylidene group and similar functional groups.

    Thiophene carboxylates: Compounds with a thiophene ring and carboxylate group.

    Phenylamino derivatives: Compounds containing the phenylamino group.

Uniqueness

Ethyl (5Z)-5-(2-chloro-6-fluorobenzylidene)-4-oxo-2-(phenylamino)-4,5-dihydrothiophene-3-carboxylate is unique due to its combination of functional groups and its specific structural configuration. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.

Properties

IUPAC Name

ethyl (5Z)-5-[(2-chloro-6-fluorophenyl)methylidene]-4-hydroxy-2-phenyliminothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClFNO3S/c1-2-26-20(25)17-18(24)16(11-13-14(21)9-6-10-15(13)22)27-19(17)23-12-7-4-3-5-8-12/h3-11,24H,2H2,1H3/b16-11-,23-19?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFDNIICKFFEFNY-GJXXPDGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CC2=C(C=CC=C2Cl)F)SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(/C(=C/C2=C(C=CC=C2Cl)F)/SC1=NC3=CC=CC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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